molecular formula C12H17FN2 B1277131 2-(azepan-1-yl)-5-fluoroaniline CAS No. 869943-96-4

2-(azepan-1-yl)-5-fluoroaniline

Cat. No.: B1277131
CAS No.: 869943-96-4
M. Wt: 208.27 g/mol
InChI Key: BRZSYCIGSXBGJG-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-5-fluoroaniline is an organic compound that features a seven-membered azepane ring attached to a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with azepane under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents for this reduction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability, which is crucial for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(azepan-1-yl)-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The azepane ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)acetohydrazide
  • 2-(1-Azepanyl)ethyl methacrylate
  • 2-(1-Azepanyl)-1-phenylethanol

Uniqueness

2-(azepan-1-yl)-5-fluoroaniline stands out due to the presence of both the azepane ring and the fluorinated aniline moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances its reactivity and binding affinity, while the azepane ring provides structural flexibility .

Properties

IUPAC Name

2-(azepan-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSYCIGSXBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235739
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-96-4
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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